molecular formula C24H19ClN6OS B2694039 N'-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide CAS No. 860787-43-5

N'-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide

Cat. No.: B2694039
CAS No.: 860787-43-5
M. Wt: 474.97
InChI Key: JNPDNKJZNJEODX-NCAUGAEKSA-N
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Description

N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide is a complex organic compound that features a combination of several heterocyclic structures, including thiazole, indole, and quinoxaline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 2-chloro-1,3-thiazole, indole derivatives, and quinoxaline derivatives. These intermediates are then subjected to condensation reactions, often under acidic or basic conditions, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide: shares similarities with other compounds containing thiazole, indole, and quinoxaline moieties.

    2-chloro-1,3-thiazole derivatives: Known for their biological activities.

    Indole derivatives: Widely studied for their pharmacological properties.

    Quinoxaline derivatives: Used in various applications, including medicinal chemistry and materials science.

Uniqueness

The uniqueness of N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide lies in its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This makes it a versatile compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(Z)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]-2,3-dimethylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6OS/c1-14-15(2)29-21-9-16(7-8-20(21)28-14)23(32)30-27-10-17-12-31(13-18-11-26-24(25)33-18)22-6-4-3-5-19(17)22/h3-12H,13H2,1-2H3,(H,30,32)/b27-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPDNKJZNJEODX-NCAUGAEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NN=CC3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)N/N=C\C3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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